molecular formula C9H11ClN2O B14807750 (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine

(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine

Cat. No.: B14807750
M. Wt: 198.65 g/mol
InChI Key: GKTMSPJOSDFBKB-UHFFFAOYSA-N
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Description

(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloro group at the 5-position, a cyclopropoxy group at the 4-position, and a methanamine group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups may enhance its binding affinity and specificity, leading to desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)methanamine: Similar structure but lacks the cyclopropoxy group.

    (4-Chloropyridin-2-yl)methanamine: Similar structure but with the chloro group at the 4-position.

    (5-Chloro-2-pyridinyl)methanamine: Similar structure but without the cyclopropoxy group.

Uniqueness

The presence of the cyclopropoxy group in (5-Chloro-4-cyclopropoxypyridin-2-YL)methanamine distinguishes it from other similar compounds. This unique structural feature may confer specific chemical and biological properties, making it valuable for certain applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(5-chloro-4-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C9H11ClN2O/c10-8-5-12-6(4-11)3-9(8)13-7-1-2-7/h3,5,7H,1-2,4,11H2

InChI Key

GKTMSPJOSDFBKB-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC(=C2)CN)Cl

Origin of Product

United States

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